molecular formula C10H15N3 B13616022 1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine

1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B13616022
M. Wt: 177.25 g/mol
InChI Key: FPMUTVNLOQEWSA-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a methyl group and a pyridine ring

Preparation Methods

The synthesis of 1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with a suitable precursor under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromoketones in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-2-one derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-methyl-2-pyridin-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C10H15N3/c1-13-7-5-8(11)10(13)9-4-2-3-6-12-9/h2-4,6,8,10H,5,7,11H2,1H3

InChI Key

FPMUTVNLOQEWSA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CC=CC=N2)N

Origin of Product

United States

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